molecular formula C12H12Cl2N2O B13495305 1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride

1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride

Cat. No.: B13495305
M. Wt: 271.14 g/mol
InChI Key: AFKJGEBFSWEQCE-UHFFFAOYSA-N
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Description

1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride is a chemical compound that features a chloropyridine moiety linked to a phenylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride typically involves the reaction of 5-chloropyridin-2-ol with 3-bromobenzylamine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyridin-2-yl)methanamine
  • (3-Chloropyridin-2-yl)methanamine
  • Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride

Uniqueness

1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12Cl2N2O

Molecular Weight

271.14 g/mol

IUPAC Name

[3-(5-chloropyridin-2-yl)oxyphenyl]methanamine;hydrochloride

InChI

InChI=1S/C12H11ClN2O.ClH/c13-10-4-5-12(15-8-10)16-11-3-1-2-9(6-11)7-14;/h1-6,8H,7,14H2;1H

InChI Key

AFKJGEBFSWEQCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)Cl)CN.Cl

Origin of Product

United States

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